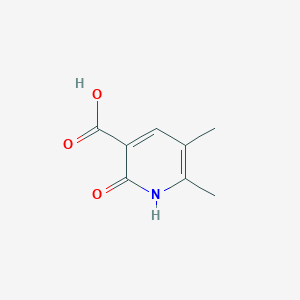

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)9-5(4)2/h3H,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZTUQQCXRBPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389996 | |

| Record name | 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51727-05-0 | |

| Record name | 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS Number: 51727-05-0

This technical guide provides a comprehensive overview of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document outlines its chemical properties, synthesis, and potential biological significance, supported by experimental data and methodologies.

Chemical and Physical Properties

This compound is a pyridinone derivative with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol . It exists in tautomeric equilibrium with its 2-hydroxy-nicotinic acid form. The compound is typically a solid at room temperature.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 51727-05-0 | |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Physical Form | Solid | |

| InChI | 1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)9-5(4)2/h3H,1-2H3,(H,9,10)(H,11,12) | |

| SMILES | CC1=C(C)NC(=O)C(=C1)C(=O)O |

Synthesis

A reliable method for the synthesis of this compound (in its tautomeric form, 5,6-dimethyl-2-hydroxynicotinic acid) involves the hydrolysis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Experimental Protocol: Hydrolysis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Objective: To synthesize 5,6-dimethyl-2-hydroxynicotinic acid.

Materials:

-

5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Dilute sulfuric acid (50% w/w)

-

Water

-

Acetic acid

-

Oil bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 50% (w/w) dilute sulfuric acid is heated in an oil bath at 150 °C for 2 hours.

-

After 2 hours, the reaction is stopped, and the reaction solution is allowed to cool to room temperature.

-

The cooled solution is poured into water and stirred, which results in the formation of a yellow precipitate.

-

The solid product is collected by filtration, washed with water, and dried to yield the crude product.

-

The crude product is then recrystallized from acetic acid to obtain pure 5,6-dimethyl-2-hydroxynicotinic acid as an off-white solid.

A reported yield for this synthesis is 93%.

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups, a vinyl proton, an N-H proton (broad), and a carboxylic acid proton (very broad). |

| ¹³C NMR | Resonances for the two methyl carbons, the vinyl carbons, the carbonyl carbon, and the carboxylic acid carbon. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a C=O stretch for the pyridinone ring, and a C=O stretch for the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ). |

Biological Activity and Potential Applications

While specific biological targets and signaling pathway involvement for this compound have not been extensively reported, the broader class of dihydropyridine carboxylic acid derivatives has shown a range of biological activities. These include potential applications as cytotoxic agents against cancer cell lines and as enzyme inhibitors.[1] For instance, certain derivatives have been investigated as tyrosine kinase inhibitors, which are crucial targets in cancer therapy.[2]

The structural motif of a dihydropyridine ring is a well-established pharmacophore found in various approved drugs, suggesting that this class of compounds holds significant potential for further investigation in drug discovery.

Experimental Workflows and Logical Relationships

The synthesis and characterization of this compound follow a logical workflow.

Caption: Synthetic workflow for this compound.

Given the lack of specific signaling pathway data, a generalized diagram illustrating the potential role of such a compound as an enzyme inhibitor is presented below.

References

- 1. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic organic compound belonging to the 2-pyridone class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, which include antimicrobial, antihypertensive, and cytotoxic effects. The 2-pyridone ring system is considered a "privileged scaffold" in drug discovery, meaning it can interact with a variety of biological targets. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, synthesis, and potential applications, with a focus on aspects relevant to research and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Molecular Formula | C8H9NO3 | [1][2] |

| CAS Number | 51727-05-0 | [1][2] |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis

The primary route for the synthesis of this compound is through the hydrolysis of its corresponding nitrile precursor, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

A general experimental protocol for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from their nitrile precursors involves the following steps:

Experimental Protocol: Hydrolysis of a Nitrile Precursor

-

Reaction Setup : The nitrile precursor is mixed with a dilute acid, such as sulfuric acid.

-

Heating : The mixture is heated under reflux for a specified period to drive the hydrolysis reaction.

-

Precipitation : Upon cooling, the reaction mixture is poured into water, leading to the precipitation of the carboxylic acid product.

-

Isolation and Purification : The solid product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as acetic acid.

References

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid chemical properties

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound. This compound belongs to the pyridinone class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry. Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid are recognized as valuable precursors for various drugs[1][2]. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data and experimental protocols to facilitate further research and application.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonym | 5,6-dimethyl-2-hydroxynicotinic acid | [3] |

| CAS Number | 51727-05-0 | [4] |

| Molecular Formula | C₈H₉NO₃ | [4][5] |

| Molecular Weight | 167.16 g/mol | [4][5] |

| Physical Form | Solid | [4] |

| SMILES String | O=C(N1)C(C(O)=O)=CC(C)=C1C | [4] |

| InChI Key | RRZTUQQCXRBPRG-UHFFFAOYSA-N | [4] |

Note on Physical Properties:

-

Melting Point: A specific melting point for this compound is not provided in the searched literature. For context, similar structures such as 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 2-Chloropyridine-3-carboxylic acid have reported melting points of 247 °C and 176-178 °C, respectively[6].

-

Solubility: While quantitative solubility data is unavailable, a documented recrystallization solvent is acetic acid, suggesting solubility in polar protic organic solvents[3].

-

pKa: A precise pKa value is not documented. As a carboxylic acid, it is expected to be acidic. The presence of the electron-withdrawing pyridone ring may influence its acidity relative to simple aliphatic carboxylic acids.

Spectroscopic Properties

Specific spectral data for this compound is not available. However, based on its functional groups (carboxylic acid, α,β-unsaturated lactam), the following spectroscopic characteristics can be predicted.

2.1 Infrared (IR) Spectroscopy The IR spectrum of a carboxylic acid is one of the most recognizable.[7]

-

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region due to the hydrogen-bonded hydroxyl group of the carboxylic acid[8][9].

-

C=O Stretch: Two distinct carbonyl absorptions are anticipated. One, for the carboxylic acid dimer, is expected around 1710 cm⁻¹[8]. The second, corresponding to the lactam (pyridone) carbonyl, would also appear in the carbonyl region (typically 1650-1690 cm⁻¹). Conjugation generally lowers the frequency of carbonyl absorption[8].

-

C-O Stretch: An absorption between 1210-1320 cm⁻¹ is characteristic of the C-O bond in carboxylic acids[9].

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a highly deshielded singlet for the carboxylic acid proton, typically appearing around 12 ppm[7][8]. Signals for the two distinct methyl groups and the vinylic proton on the pyridine ring would also be present in the aliphatic and vinylic regions, respectively.

-

¹³C NMR: The carbon spectrum would feature two signals in the downfield region (160-185 ppm) corresponding to the carbonyl carbons of the carboxylic acid and the pyridone ring[7][8]. Other signals would correspond to the sp² carbons of the ring and the sp³ carbons of the two methyl groups.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Characteristics |

| IR | Carboxylic Acid O-H | 2500-3300 cm⁻¹ | Very broad |

| IR | Carboxylic Acid C=O | ~1710 cm⁻¹ | Strong, sharp |

| IR | Lactam C=O | 1650-1690 cm⁻¹ | Strong, sharp |

| ¹H NMR | Carboxylic Acid -COOH | ~12 ppm | Singlet, broad |

| ¹³C NMR | Carboxylic Acid & Lactam -C=O | 160-185 ppm | - |

Experimental Protocols

3.1 Synthesis from 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A reliable method for the synthesis of this compound involves the acid-catalyzed hydrolysis of the corresponding nitrile precursor[3].

Materials:

-

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 3) (11.5 g, 78 mmol)

-

Dilute sulfuric acid (50%, w/w, 65 mL)

-

Water

-

Acetic acid (for recrystallization)

Procedure:

-

A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (11.5 g, 78 mmol) and 65 mL of 50% (w/w) dilute sulfuric acid is prepared in a suitable reaction vessel.

-

The mixture is heated in an oil bath at 150 °C for 2 hours.

-

After the heating period, the reaction is stopped, and the reaction solution is allowed to cool to room temperature.

-

The cooled solution is poured into 100 mL of water and stirred, which results in the formation of a yellow precipitate.

-

The solid product is collected by filtration.

-

The collected solid is washed and dried to yield the crude product.

-

For purification, the crude product is recrystallized from acetic acid to obtain the pure 5,6-dimethyl-2-hydroxynicotinic acid as an off-white solid.

-

This procedure yields 12.6 g of the pure product, corresponding to a 93% yield[3].

Caption: Synthesis workflow for the target compound.

Biological Activity and Signaling Pathways

The available scientific literature from the search results does not specify any direct biological activities or involvement in signaling pathways for this compound itself. However, the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is noted for its potential as drug precursors, indicating that modifications of this core structure can lead to biologically active molecules[1][2]. Further research is required to elucidate any specific biological functions of the title compound.

Conclusion

This compound is a well-defined chemical entity with established identifiers and a clear synthetic route. While a complete experimental dataset for all its physicochemical properties is not currently available, its structural features allow for reliable prediction of its spectroscopic characteristics. The provided synthesis protocol is high-yielding and straightforward, making the compound accessible for further investigation. Its utility as a potential building block in the synthesis of more complex, biologically active molecules warrants further exploration by the scientific and drug development communities.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5,6-DIMETHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. This compound DiscoveryCPR 51727-05-0 [sigmaaldrich.com]

- 5. This compound DiscoveryCPR 51727-05-0 [sigmaaldrich.com]

- 6. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 38076-81-2 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a substituted 2-pyridone derivative. The 2-pyridone scaffold is a significant heterocyclic motif found in numerous biologically active molecules and pharmaceuticals, exhibiting a range of activities including antimicrobial and antitumor effects.[1][2] This guide focuses on a specific and efficient synthetic route, providing detailed experimental protocols, quantitative data, and a visual representation of the workflow to aid in its practical application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound can be effectively achieved through the hydrolysis of its corresponding nitrile precursor, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This method is straightforward and provides a high yield of the desired carboxylic acid.[3] The reaction proceeds via acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid functionality.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

| Parameter | Value | Reference |

| Starting Material | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | [3] |

| Reagent | Dilute Sulfuric Acid (50% w/w) | [3] |

| Reaction Temperature | 150 °C | [3] |

| Reaction Time | 2 hours | [3] |

| Product | This compound | [3] |

| Yield | 93% | [3] |

| Appearance | Off-white solid | [3] |

| Recrystallization Solvent | Acetic Acid | [3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Equipment

-

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (11.5 g, 78 mmol)

-

Dilute sulfuric acid (50% w/w, 65 mL)

-

Round-bottom flask

-

Oil bath with temperature control

-

Magnetic stirrer

-

Beaker (250 mL)

-

Stirring rod

-

Buchner funnel and flask for filtration

-

Filter paper

-

Drying oven

-

Acetic acid for recrystallization

3.2. Reaction Procedure

-

A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (11.5 g, 78 mmol) and dilute sulfuric acid (50% w/w, 65 mL) is placed in a round-bottom flask.[3]

-

The flask is heated in an oil bath to 150 °C with stirring for 2 hours.[3]

3.3. Work-up and Purification

-

After 2 hours, the reaction is stopped, and the reaction solution is allowed to cool to room temperature.[3]

-

The cooled reaction mixture is then poured into 100 mL of water and stirred, which results in the formation of a yellow precipitate.[3]

-

The solid product is collected by filtration, and the collected solid is washed.[3]

-

The crude product is then dried.[3]

-

For further purification, the crude product is recrystallized from acetic acid to yield pure 5,6-dimethyl-2-hydroxynicotinic acid (12.6 g, 93% yield) as an off-white solid.[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,6-DIMETHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical and physical properties, expected spectroscopic data, a detailed synthesis protocol, and potential biological activities based on its structural motifs.

Chemical and Physical Properties

This compound, with the IUPAC name confirmed as such, belongs to the 2-pyridone class of compounds. These structures are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.

Below is a summary of its key chemical and physical properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 51727-05-0[1] |

| Molecular Formula | C₈H₉NO₃[1] |

| Molecular Weight | 167.16 g/mol [1] |

| Physical Form | Solid[1] |

| SMILES String | O=C(N1)C(C(O)=O)=CC(C)=C1C[1] |

| InChI Key | RRZTUQQCXRBPRG-UHFFFAOYSA-N[1] |

Spectroscopic Data (Predicted)

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Carboxylic Acid (-COOH) | ~12 ppm, broad singlet | The acidic proton is highly deshielded and its signal can be broadened by hydrogen bonding.[2] |

| Alkene (-CH=) | ~7-8 ppm, singlet | The proton on the pyridine ring. | |

| Methyl (-CH₃) at C6 | ~2.0-2.5 ppm, singlet | ||

| Methyl (-CH₃) at C5 | ~2.0-2.5 ppm, singlet | ||

| Amide (-NH-) | ~7.5-8.5 ppm, broad singlet | The lactam proton. | |

| ¹³C NMR | Carboxylic Acid Carbonyl (-C OOH) | ~165-185 ppm | The carbonyl carbon of the carboxylic acid is highly deshielded.[3] |

| Lactam Carbonyl (-C =O) | ~160-180 ppm | The carbonyl carbon of the 2-pyridone ring. | |

| Alkene Carbons (-C H=C -) | ~100-150 ppm | Carbons of the dihydropyridine ring. | |

| Methyl Carbons (-C H₃) | ~15-25 ppm | ||

| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹, very broad | This broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid.[2][4][5] |

| C=O Stretch (Carboxylic Acid) | ~1710-1760 cm⁻¹, strong, sharp | The carbonyl of the carboxylic acid.[2][4] | |

| C=O Stretch (Lactam) | ~1650-1680 cm⁻¹, strong, sharp | The carbonyl of the 2-pyridone ring. | |

| C=C Stretch | ~1600-1650 cm⁻¹ | Alkene bonds within the ring. | |

| N-H Stretch (Lactam) | ~3170-3500 cm⁻¹, broad | The N-H stretch of the lactam. |

Experimental Protocols

This protocol describes the synthesis via hydrolysis of the corresponding nitrile precursor.

Reaction: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile → this compound

Materials:

-

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Dilute sulfuric acid (50% w/w)

-

Water

-

Acetic acid

Procedure:

-

A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 50% (w/w) dilute sulfuric acid is prepared.

-

The mixture is heated in an oil bath at 150 °C for 2 hours.

-

After the reaction period, the heating is stopped, and the reaction solution is allowed to cool to room temperature.

-

The cooled solution is poured into water and stirred, which results in the formation of a yellow precipitate.

-

The solid product is collected by filtration.

-

The collected solid is washed and dried to yield the crude product.

-

For purification, the crude product is recrystallized from acetic acid to obtain pure this compound.

Potential Biological Activity and Applications

The structural framework of this molecule suggests potential biological activities that are of interest to drug development professionals.

The dihydropyridine core is a well-established pharmacophore for L-type calcium channel blockers, which are widely used in the treatment of hypertension.[6] These agents act by binding to the L-type calcium channels in the smooth muscle of blood vessel walls, inhibiting the influx of calcium ions.[7][8] This leads to relaxation of the vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[8][9] While the specific activity of this compound has not been extensively reported, its dihydropyridine-like structure makes it a candidate for investigation as a cardiovascular agent.

References

- 1. This compound DiscoveryCPR 51727-05-0 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 7. buzzrx.com [buzzrx.com]

- 8. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium channel blocker - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, this document will also explore the known therapeutic applications and mechanisms of action of structurally related dihydropyridine-3-carboxylic acid derivatives to infer its potential pharmacological significance and guide future research directions.

Core Compound Structure and Properties

This compound is a heterocyclic organic compound. The core structure consists of a dihydropyridine ring, which is a partially saturated six-membered nitrogen-containing ring. Key substitutions on this ring include two methyl groups at positions 5 and 6, an oxo (or keto) group at position 2, and a carboxylic acid group at position 3.

The presence of the carboxylic acid group imparts acidic properties to the molecule, while the dihydropyridine ring system is a well-established pharmacophore in medicinal chemistry, most notably in the class of drugs known as calcium channel blockers.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51727-05-0 | |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Appearance | Solid | |

| SMILES String | CC1=C(C(=CC(=O)N1)C(=O)O)C | |

| InChI Key | RRZTUQQCXRBPRG-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the hydrolysis of the corresponding nitrile precursor, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Synthesis via Hydrolysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A prevalent method for the synthesis of the target compound is the acid-catalyzed hydrolysis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Experimental Protocol:

-

Reactants: 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, Sulfuric Acid (aqueous solution).

-

Procedure:

-

A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and an aqueous solution of sulfuric acid is prepared.

-

The mixture is heated under reflux for a specified period to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

Upon completion of the reaction, the mixture is cooled, and the product is typically precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water to remove any remaining acid and impurities, and then dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Potential Therapeutic Applications and Biological Activity (Based on Analogs)

Cytotoxic Activity

Numerous studies have reported the cytotoxic effects of novel dihydropyridine carboxylic acid derivatives against various cancer cell lines. For instance, certain derivatives have demonstrated significant activity against human colon cancer cell lines (HCT-15).[1][2] The proposed mechanism for some of these compounds involves interaction with key proteins in the apoptosis pathway.[1]

Hypothetical Signaling Pathway Involvement in Cytotoxicity:

Caption: Postulated mechanism of cytotoxic action for dihydropyridine derivatives.

Calcium Channel Modulation

The 1,4-dihydropyridine scaffold is the cornerstone of a major class of L-type calcium channel blockers used in the treatment of hypertension and angina. While the title compound is a 1,2-dihydropyridine derivative, the structural similarity suggests a potential for interaction with ion channels. Derivatives of 1,4-dihydropyridine-3,5-dicarboxylates have been synthesized and evaluated as calcium channel modulators, with some exhibiting potent vasorelaxant properties.[3]

Other Potential Activities

Research into related pyridine and dihydropyridine structures has revealed other potential therapeutic avenues:

-

Hypoglycemic Agents: A study on 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid analogues identified compounds with hypoglycemic activity. However, it is noteworthy that the derivative with a 6-methyl substituent was found to be inactive, suggesting that the substitution pattern is critical for this particular activity.

-

Antimicrobial and Anti-inflammatory Effects: Various heterocyclic compounds containing the pyridine or dihydropyridine nucleus have been investigated for their antimicrobial and anti-inflammatory properties.[4]

Future Research Directions

The existing literature on related compounds suggests that this compound is a promising scaffold for further investigation. Future research efforts should be directed towards:

-

Comprehensive Biological Screening: A thorough evaluation of the compound's activity against a panel of cancer cell lines, bacterial and fungal strains, and specific enzyme targets (e.g., kinases, cyclooxygenases).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the impact of different substituents on biological activity.

-

In Vivo Efficacy and Toxicity Studies: Assessment of the compound's therapeutic potential and safety profile in animal models.

Experimental Workflow for Biological Evaluation:

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion

This compound represents a chemical entity with a structural framework that is present in various biologically active molecules. While direct experimental data on this specific compound is scarce, the known pharmacological profiles of its analogues suggest potential for applications in oncology, cardiovascular disease, and infectious diseases. This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this and related compounds. The detailed synthetic protocols and proposed evaluation workflows provide a clear path for scientists to explore the largely untapped potential of this molecule.

References

- 1. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]

- 3. Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives as calcium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Disclaimer: This technical guide focuses on the biological activities of the general class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . Due to a lack of specific publicly available data for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , this document provides a comprehensive overview of the known biological activities, experimental protocols, and signaling pathways associated with its parent structural class. This information is intended for researchers, scientists, and drug development professionals.

Introduction

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds, also known as 2-pyridones, are derivatives of nicotinic acid and have garnered significant interest for their therapeutic potential.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles. This guide will delve into the key biological activities reported for this class of molecules, including their hypoglycemic, antimicrobial, and anticancer effects, as well as their role as allosteric modulators of the cannabinoid CB2 receptor.

Hypoglycemic Activity

Certain derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated as potential oral hypoglycemic agents. These compounds have shown promise in lowering blood glucose levels in preclinical models.

Quantitative Data: Hypoglycemic Activity

The following table summarizes the qualitative hypoglycemic activity of various substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acids.

| Substituent at C6-position | Hypoglycemic Activity |

| 6-(2,2-dimethylpropyl) | Active |

| 6-(2,2-dimethylbutyl) | Active |

| 6-(1,1-dimethylethyl) | Active |

| 6-(2-methylpropyl) | Active |

| 6-(1,1-dimethylpropyl) | Active |

| 1-methyl-6-(2-methylpropyl) | Active |

| 6-hydrogen | Active |

| 6-methyl | Inactive |

| 6-(1-methylethyl) | Inactive |

| 6-pentyl | Inactive |

| 4-(2,2-dimethylpropyl) | Inactive |

| 6-(3-methylbutyl) | Inactive |

| 6-(1,1-dimethylheptyl) | Inactive |

| 6-(2,2-dimethyloctyl) | Inactive |

| 6-(1-cyclobutylmethyl) | Inactive |

| 1-methyl-6-(2,2-dimethylpropyl) | Inactive |

Source: Journal of Medicinal Chemistry[2]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

The OGTT is a standard in vivo method to assess the effect of a compound on glucose metabolism.[3][4][5][6][7][8][9]

Materials:

-

Wistar or Sprague-Dawley rats (male, 200-250 g)

-

Test compound (2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Glucose solution (2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

-

Restrainers

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize rats for at least one week before the experiment. Fast the rats overnight (16-18 hours) with free access to water.

-

Baseline Blood Glucose Measurement (T= -30 min): Record the body weight of each rat. Collect a blood sample from the tail vein and measure the baseline blood glucose level using a glucometer.

-

Compound Administration (T= 0 min): Administer the test compound or vehicle orally via gavage.

-

Glucose Loading (T= 30 min): Administer the glucose solution (2 g/kg) orally to all rats.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after glucose administration and measure the blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC in the test group compared to the vehicle control group indicates hypoglycemic activity.

Antimicrobial Activity

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have demonstrated notable activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2-pyridone derivatives against common bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Derivative A | Staphylococcus aureus | 8 |

| Derivative B | Staphylococcus aureus | 4 |

| Derivative C | Escherichia coli | 16 |

| Derivative D | Escherichia coli | >64 |

Note: The specific structures of derivatives A-D are proprietary to the cited research but are substituted 2-pyridones.

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[1][10][11][12][13]

Materials:

-

96-well microtiter plates

-

Test compound (2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These compounds have shown cytotoxicity against a variety of human cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 2-pyridone derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Derivative E | HCT-15 (Colon) | 7.94 |

| Derivative F | HCT-15 (Colon) | 9.24 |

| Derivative G | HepG-2 (Liver) | 8.42 |

| Derivative H | Caco-2 (Colon) | 7.83 |

| Derivative I | MCF-7 (Breast) | 6.22 |

Note: The specific structures of derivatives E-I are proprietary to the cited research but are substituted 2-pyridones.[14][15][16][17]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer drugs.[18][19][20][21][22]

Materials:

-

Human cancer cell lines (e.g., HCT-15, HepG-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways

The diverse biological activities of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can be attributed to their interaction with various cellular signaling pathways.

Anticancer Activity: Inhibition of VEGFR-2 and HER-2 Signaling

Several 2-pyridone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are crucial for tumor angiogenesis, proliferation, and survival.[1][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. Hypoglycemic Effects in Alloxan-Induced Diabetic Rats of the Phenolic Extract from Mongolian Oak Cups Enriched in Ellagic Acid, Kaempferol and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. e-jarb.org [e-jarb.org]

- 5. mmpc.org [mmpc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Study of Hypoglycemic Activity of Novel 9-N-alkyltetrahydroberberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Evaluation of Hypoglycemic Activity of Cucumis sativus and Cucurbita pepo Whole Plant Extracts in Normal and Streptozotocin-Induced Diabetic Rats [mdpi.com]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. protocols.io [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid core scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of its derivatives, with a focus on their antimicrobial and anticancer applications. Detailed experimental protocols for the synthesis of the core scaffold and its derivatives, as well as for key biological assays, are presented. Furthermore, this guide summarizes available quantitative biological data and explores the potential signaling pathways modulated by this class of compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

The pyridone ring is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with significant pharmacological properties. Among these, derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have garnered considerable attention due to their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The substitution pattern on the pyridone ring plays a crucial role in modulating the biological activity of these compounds. This guide focuses specifically on derivatives of this compound, a core structure with promising potential for the development of novel therapeutic agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and efficient method for the preparation of the core scaffold involves the hydrolysis of the corresponding nitrile precursor.

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is provided below.

Experimental Protocol: Synthesis of this compound

-

Reaction: Hydrolysis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Reagents:

-

5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Dilute sulfuric acid (50% w/w)

-

Acetic acid (for recrystallization)

-

-

Procedure:

-

A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 50% (w/w) dilute sulfuric acid is heated in an oil bath at 150 °C for 2 hours.

-

The reaction is monitored for completion.

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled reaction solution is poured into water and stirred, resulting in the formation of a yellow precipitate.

-

The solid product is collected by filtration, washed with water, and dried to yield the crude product.

-

The crude product is purified by recrystallization from acetic acid to obtain the pure this compound as an off-white solid.

-

Synthesis of Derivatives

The carboxylic acid group at the 3-position and the active methylene groups of the pyridone ring serve as versatile handles for the synthesis of a wide array of derivatives, including amides, esters, and hydrazones. A representative synthesis of a hydrazide-hydrazone derivative is outlined below.

Experimental Protocol: Synthesis of 2-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide [1]

-

Reaction: Hydrazinolysis of the corresponding ethyl ester.

-

Reagents:

-

Ethyl 2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carboxylate

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

A mixture of the ethyl ester and hydrazine hydrate in ethanol is heated at reflux for 4 hours.

-

After cooling, the resulting white precipitate is filtered off.

-

The precipitate is washed with ethanol and dried under reduced pressure to yield the desired carbohydrazide.[1]

-

This carbohydrazide can be further reacted with various aldehydes or ketones to produce a library of hydrazide-hydrazone derivatives.[1]

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been investigated for various biological activities, with antimicrobial and anticancer properties being of particular interest.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Hydrazide-Hydrazone Derivatives [1]

| Compound | Derivative Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 5a | 4-(N,N-dimethylamino)benzylidene | > 200 | > 200 | > 200 |

| 5f | 4-Fluorobenzylidene | 12.5 | 25 | 50 |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure:

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared inoculum is added to each well containing the compound dilutions. A positive control (microorganism with no compound) and a negative control (broth only) are included. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Anticancer Activity

Direct quantitative data on the anticancer activity of this compound derivatives is limited in the current literature. However, the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been explored for its cytotoxic potential against various cancer cell lines. Further screening of the 5,6-dimethyl substituted analogs is warranted to determine their specific anticancer efficacy.

Experimental Protocol: MTT Cytotoxicity Assay

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound derivatives are not yet fully elucidated. However, based on the known mechanisms of action of other pyridone-based antimicrobial and anticancer agents, several potential pathways can be hypothesized.

Potential Antimicrobial Mechanisms

Many pyridone-containing antimicrobials are known to interfere with essential bacterial processes. The structural similarity of these compounds to quinolone antibiotics suggests that they may target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Caption: Putative mechanism of antimicrobial action via inhibition of DNA gyrase and topoisomerase IV.

Potential Anticancer Mechanisms

The anticancer activity of pyridone derivatives could be mediated through various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Some pyridone-containing compounds have been shown to inhibit protein kinases, which are often dysregulated in cancer.

Caption: Hypothetical anticancer mechanism involving protein kinase inhibition.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with potential therapeutic applications. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for biological screening. While preliminary data on antimicrobial activity exists for some derivatives, a comprehensive evaluation of the anticancer potential of this specific scaffold is a critical next step. Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) studies: To identify the key structural features required for potent and selective biological activity.

-

Broad-spectrum biological screening: To uncover novel therapeutic applications beyond antimicrobial and anticancer activities.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and pharmacokinetic studies: To assess the therapeutic potential of lead compounds in preclinical models.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the exploration of this compound derivatives as a source of new medicines.

References

Potential Applications of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: A Technical Guide for Researchers

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the 2-pyridone class of molecules. While research on this specific derivative is emerging, the broader family of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are recognized as privileged scaffolds in drug discovery, known for their ability to act as hydrogen bond donors and acceptors, as well as their favorable physicochemical properties like metabolic stability and water solubility.[1][2] This technical guide provides an in-depth overview of the potential applications of this compound, drawing upon the extensive research conducted on its structural analogs. The primary areas of therapeutic promise for this class of compounds include anticancer, antibacterial, and hypoglycemic activities.

Anticancer Potential

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3] The proposed mechanisms of action are multifaceted and often involve the modulation of key signaling pathways implicated in cancer progression.

Mechanism of Action in Cancer

The anticancer effects of 2-pyridone derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][5] Several signaling pathways have been identified as potential targets for this class of compounds:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Some pyridine derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[6]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Derivatives of this scaffold have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which play crucial roles in angiogenesis and tumor progression.[4][7]

-

Induction of Apoptosis: Many 2-pyridone derivatives have been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like p53 and p21, and the activation of caspases.[4][5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives against different cancer cell lines, as reported in the literature. It is important to note that these are representative examples, and the activity of this compound would need to be experimentally determined.

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2-Pyridone Derivatives | HepG2 (Liver Cancer) | MTT | 4.5 - 77.6 | [1][4] |

| 2-Pyridone Derivatives | MCF-7 (Breast Cancer) | MTT | 0.003 - 78.3 | [1] |

| 2-Pyridone Derivatives | HeLa (Cervical Cancer) | MTT | 0.013 - >50 | [1] |

| Pyrazolo[3,4-b]pyridine | HeLa (Cervical Cancer) | MTT | - | [6] |

| Imidazo[1,2-a]pyridine | HCC1937 (Breast Cancer) | MTT | 45 - 79.6 | [5] |

| 2-Pyridone Analogs | HT-29 (Colon Cancer) | Flow Cytometry | 20.77 | [3] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Add various concentrations of the test compound to the wells and incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[8][9][10]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]

Signaling Pathway Visualization

Caption: Proposed anticancer mechanism of 2-pyridone derivatives.

Antibacterial Activity

The 2-pyridone scaffold is a well-established pharmacophore in the development of antibacterial agents.[11] These compounds often function as bacterial topoisomerase inhibitors, interfering with DNA replication and leading to bacterial cell death.

Mechanism of Action

The primary mechanism of antibacterial action for many pyridonecarboxylic acids is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, 2-pyridone derivatives block bacterial cell division.[11]

Quantitative Data: In Vitro Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative pyridonecarboxylic acid derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridonecarboxylic Acids | Staphylococcus aureus | 31.25 - 62.5 | [12] |

| Pyridonecarboxylic Acids | Escherichia coli | 31.25 - 62.5 | [12] |

| Pyridonecarboxylic Acids | Pseudomonas aeruginosa | 31.25 - 62.5 | [12] |

| Ring-fused 2-pyridones | Vancomycin-resistant enterococci (VRE) | - | [13] |

| 4-Hydroxy-2-pyridones | Escherichia coli (resistant strains) | 8 (MIC90) | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Visualization

Caption: Workflow for MIC determination via broth microdilution.

Hypoglycemic Potential

Certain derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated for their potential as oral hypoglycemic agents.[15] These compounds may offer alternative therapeutic strategies for the management of diabetes.

Mechanism of Action

The precise mechanisms by which these compounds exert their hypoglycemic effects are still under investigation. However, some studies suggest that they may act by:

-

Activating the Insulin Signaling Pathway: Some pyridone alkaloids have been shown to enhance glucose uptake in liver cells by activating the insulin signaling pathway.[16]

-

Modulating Glucose Transporters: There is evidence to suggest that some derivatives may influence the activity of glucose transporters like GLUT4 and SGLT2.

Preclinical Evidence

Preclinical studies in animal models of diabetes have shown that certain 2-pyridone derivatives can effectively lower blood glucose levels. For instance, asperpyridone A, a pyridone alkaloid, demonstrated a significant glucose uptake effect in HepG2 cells, with higher efficacy than metformin under both normal and insulin-resistant conditions.[16]

Experimental Protocol: In Vitro Glucose Uptake Assay in HepG2 Cells

Protocol:

-

Cell Culture: Culture HepG2 cells in a suitable medium until they reach confluence.

-

Induction of Insulin Resistance (Optional): To model insulin resistance, cells can be pre-treated with high concentrations of insulin.

-

Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period.

-

Glucose Uptake Measurement: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate.

-

Fluorescence Measurement: After incubation, wash the cells to remove excess fluorescent glucose and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. Increased fluorescence indicates enhanced glucose uptake.

Logical Relationship Diagram

Caption: Logical flow of potential hypoglycemic action.

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. While direct experimental data on this compound is limited, the extensive research on its analogs strongly suggests its potential as a candidate for anticancer, antibacterial, and hypoglycemic drug discovery programs. Further investigation, including synthesis, in vitro and in vivo biological evaluation, and mechanistic studies of this specific compound, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to embark on such investigations.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Future horizons in diabetes treatment: hypoglycemic activity of [1,2,4]triazino[2,3-c]quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the 2-pyridone class of molecules. This structural motif is of significant interest in medicinal chemistry, as it forms the core of numerous bioactive compounds with a wide range of therapeutic applications. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and the biological activities associated with its broader structural class. While specific quantitative biological data for the title compound is limited in the public domain, this review serves as a valuable resource for researchers by detailing established synthetic protocols and summarizing the therapeutic potential of closely related analogs.

Chemical Properties

This compound is a solid organic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51727-05-0 | |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Appearance | Solid | [1] |

| SMILES | CC1=C(C)C=C(C(=O)N1)C(=O)O | |

| InChI | InChI=1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)9-5(4)2/h3H,1-2H3,(H,9,10)(H,11,12) | [1] |

Synthesis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method for the preparation of this compound involves the hydrolysis of the corresponding nitrile precursor.

Experimental Protocol: Hydrolysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is based on the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.

Materials:

-

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Dilute sulfuric acid (50% w/w)

-

Water

-

Acetic acid

Procedure:

-

A mixture of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and dilute sulfuric acid is prepared.

-

The reaction mixture is heated in an oil bath at 150 °C for 2 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction solution is poured into water and stirred, resulting in the formation of a yellow precipitate.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from acetic acid to yield pure this compound as an off-white solid.

Diagram of the Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for this compound are not extensively reported in the literature, the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been investigated for a variety of pharmacological activities. These derivatives are recognized as valuable precursors for drug development.

Antimicrobial Activity

Derivatives of 2-pyridone-3-carboxylic acid have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, certain functionalized 2-pyridone-3-carboxylic acids have shown sensitivity against Staphylococcus aureus. The general approach to investigating these compounds involves synthesizing a library of analogs and screening them against a panel of clinically relevant pathogens.

Anticancer Activity

The 2-pyridone scaffold is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines. Studies on novel dihydropyridine carboxylic acid derivatives have shown promising results, with some compounds exhibiting low micromolar IC₅₀ values against cell lines such as HCT-15.[2][3] In silico studies, including molecular docking, have been employed to propose potential mechanisms of action, such as the interaction with proteins involved in apoptosis pathways.[3]

Hypoglycemic Agents

Interestingly, a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids have been investigated as oral hypoglycemic agents.[4] Structure-activity relationship studies within this class of compounds have identified key structural features that contribute to their hypoglycemic potency.[4]

Diagram of a General Biological Screening Workflow:

Caption: General workflow for the discovery of bioactive 2-oxo-pyridines.

Future Perspectives

This compound represents a valuable starting point for the synthesis of novel therapeutic agents. The established synthetic protocols allow for the efficient production of this scaffold, which can then be further functionalized to explore a range of biological targets. Future research should focus on the systematic biological evaluation of this compound and its derivatives to elucidate their specific mechanisms of action and to identify lead candidates for further drug development. The exploration of its potential as an antimicrobial, anticancer, or hypoglycemic agent, based on the activities of related compounds, warrants further investigation.

Conclusion

This technical guide has summarized the available literature on this compound. While the primary focus of the existing literature is on its synthesis and its role as a chemical intermediate, the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acids demonstrates significant therapeutic potential. The detailed synthetic protocol and the overview of the biological activities of related compounds provided herein offer a solid foundation for researchers and drug development professionals interested in exploring the medicinal chemistry of this promising class of molecules. Further studies are required to fully characterize the biological profile of this compound itself.

References

- 1. This compound DiscoveryCPR 51727-05-0 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No: 51727-05-0) is a heterocyclic carboxylic acid that has emerged as a crucial building block in the synthesis of pharmacologically active compounds. While not extensively studied as a standalone therapeutic agent, its structural motif is integral to the development of modulators for significant biological targets. This technical guide provides a comprehensive overview of its synthesis, its role as a key intermediate in the discovery of novel therapeutics, and the signaling pathways of the ultimate target proteins.

Introduction

The 2-pyridone scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This compound represents a specific embodiment of this scaffold, utilized as a key intermediate in the synthesis of more complex molecules. Its discovery and application are primarily documented in patent literature, highlighting its importance in the development of novel drug candidates targeting cannabinoid receptors and protein kinases.

Synthesis and Physicochemical Properties

The synthesis of this compound is principally achieved through multi-step reactions, often culminating in the hydrolysis of a nitrile or ester precursor. A general synthetic approach involves the condensation of a β-ketoester with cyanoacetamide or a related active methylene compound, followed by cyclization and subsequent functional group transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51727-05-0 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Solid |

| SMILES | CC1=C(C)C=C(C(=O)N1)C(=O)O |

| InChI Key | RRZTUQQCXRBPRG-UHFFFAOYSA-N |

Role as a Key Intermediate in Drug Discovery